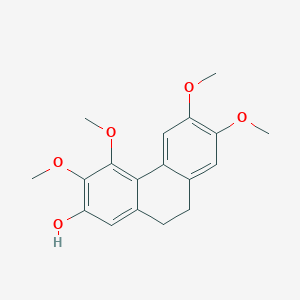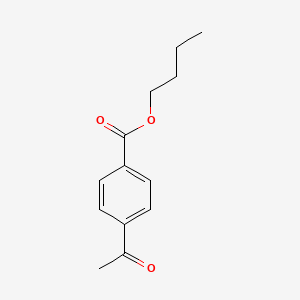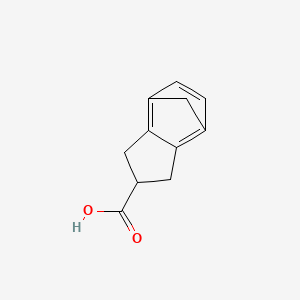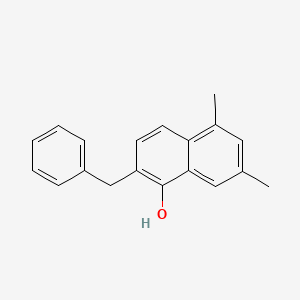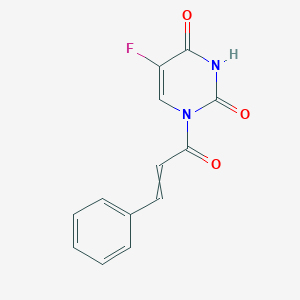
3,4-Dichloro-1-(2-chloro-6-ethylphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-1-(2-chloro-6-ethylphenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of multiple chlorine atoms and an ethyl group attached to a phenyl ring, which is further connected to a pyrrole ring. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-(2-chloro-6-ethylphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-ethylphenylamine and maleic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like dichloromethane or toluene. The reaction mixture is heated to facilitate the formation of the pyrrole ring.
Chlorination: Chlorine gas or a chlorinating agent like thionyl chloride is introduced to achieve the chlorination of the pyrrole ring at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction mixture and ensure uniform heating and mixing.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-1-(2-chloro-6-ethylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,4-Dichloro-1-(2-chloro-6-ethylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-1-(2-chloro-6-ethylphenyl)-1H-pyrrole-2,5-dione involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets can lead to the activation or inhibition of biochemical pathways, resulting in the desired biological or chemical outcome.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the ethylphenyl group, making it less complex.
2-Chloro-6-ethylphenylamine: Lacks the pyrrole ring, making it structurally simpler.
Uniqueness
3,4-Dichloro-1-(2-chloro-6-ethylphenyl)-1H-pyrrole-2,5-dione is unique due to the presence of both the ethylphenyl and pyrrole rings, along with multiple chlorine atoms. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
138647-78-6 |
|---|---|
Fórmula molecular |
C12H8Cl3NO2 |
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
3,4-dichloro-1-(2-chloro-6-ethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H8Cl3NO2/c1-2-6-4-3-5-7(13)10(6)16-11(17)8(14)9(15)12(16)18/h3-5H,2H2,1H3 |
Clave InChI |
YKJFYHIWQHUAAU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)

![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
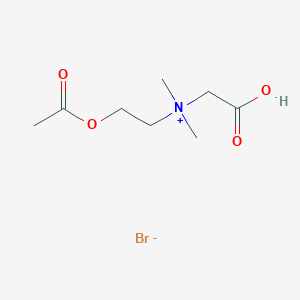
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
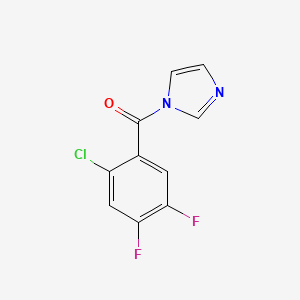
![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)

![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
